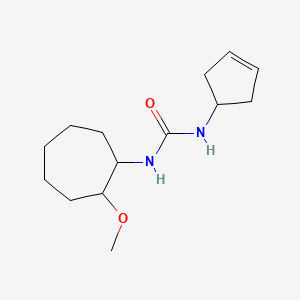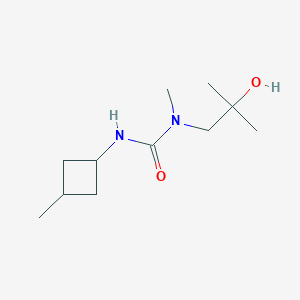
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CPUC and belongs to the class of urea derivatives. CPUC has been found to exhibit a range of biochemical and physiological effects and has been used in various lab experiments. In
Mecanismo De Acción
The exact mechanism of action of CPUC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CPUC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. CPUC has also been found to inhibit the activity of certain ion channels in the body, which may contribute to its vasodilatory effects.
Biochemical and Physiological Effects
CPUC has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and vasodilatory effects, CPUC has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects. CPUC has also been found to have a protective effect on the nervous system, and it has been suggested that it may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPUC in lab experiments is its relatively low toxicity. CPUC has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Additionally, CPUC is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One of the main limitations of using CPUC in lab experiments is its limited solubility in water. This can make it difficult to administer CPUC to cells or animals in a lab setting. Additionally, the exact mechanism of action of CPUC is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving CPUC. One area of interest is the potential use of CPUC as a cancer treatment. Further studies are needed to determine the efficacy of CPUC in treating various types of cancer and to explore its mechanism of action in more detail.
Another area of interest is the potential use of CPUC as a neuroprotective agent. Further studies are needed to explore the effects of CPUC on the nervous system and to determine its potential use in treating neurodegenerative diseases.
Finally, there is potential for the development of new derivatives of CPUC with improved solubility and potency. By modifying the structure of CPUC, it may be possible to create compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of CPUC involves the reaction of 1-cyclopent-3-en-1-amine with 2-methoxycycloheptanone in the presence of a catalyst. The reaction results in the formation of 1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea. The yield of the reaction is typically around 80-85%, and the purity of the final product can be confirmed using spectroscopic techniques.
Aplicaciones Científicas De Investigación
CPUC has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. CPUC has been found to exhibit antitumor activity, and it has been suggested that it may have potential as a cancer treatment. CPUC has also been studied for its effects on the cardiovascular system, and it has been found to exhibit vasodilatory effects. Additionally, CPUC has been studied for its potential use as a neuroprotective agent, with promising results.
Propiedades
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-10-4-2-3-9-12(13)16-14(17)15-11-7-5-6-8-11/h5-6,11-13H,2-4,7-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHTHCXDOTVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1NC(=O)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)

![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)